Product packaging for 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one(Cat. No.:CAS No. 851682-16-1)

5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one

Cat. No.: B3057799
CAS No.: 851682-16-1
M. Wt: 187.19 g/mol
InChI Key: NAAWMJRLCVUWDG-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Indole Scaffolds in Chemical Research

Fused furan-indole scaffolds are of considerable interest in chemical research, particularly in the fields of medicinal chemistry and materials science. The indole (B1671886) nucleus itself is a prominent structural motif found in numerous natural products, pharmaceuticals, and biologically active compounds. researchgate.netrsc.org The fusion of a furan (B31954) ring to the indole core can significantly influence the molecule's electronic properties, conformation, and biological activity. ijabbr.com

The combination of the electron-rich furan ring with the versatile indole system creates a unique chemical entity with potential applications in drug discovery. researchgate.net Researchers have explored various derivatives of furo-indole systems for a range of therapeutic targets. The specific arrangement of the furan and indole rings, as seen in the furo[2,3-f]indole scaffold, provides a rigid and planar structure that can effectively interact with biological macromolecules. The development of synthetic methodologies to access these fused systems is an active area of research, with cycloaddition reactions being a reliable approach to construct such complex frameworks. nih.govacs.org

Overview of Nitrogen-Containing Heterocycles as Privileged Structures

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are particularly significant in the design of new therapeutic agents. nih.gov They are often referred to as "privileged structures" because of their ability to bind to a wide range of biological targets with high affinity. researchgate.netmedwinpublishers.com An analysis of FDA-approved drugs reveals that a substantial majority of small-molecule drugs contain at least one nitrogen-containing heterocycle. researchgate.netnih.gov

The prevalence of these structures in medicinal chemistry can be attributed to several factors. The nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological receptors. medwinpublishers.com Furthermore, the incorporation of nitrogen into a cyclic system can influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The indole ring system, a key component of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one, is a classic example of a privileged nitrogen-containing heterocycle. rsc.org

Historical Perspectives on Furo[2,3-f]indole Chemistry

The development of the chemistry of furo[2,3-f]indoles is intertwined with the broader history of indole synthesis and the exploration of fused heterocyclic systems. One of the most classical and enduring methods for indole synthesis is the Fischer indole synthesis, first reported in 1883. rsc.org This and other foundational methods provided the chemical tools necessary for the construction of the indole core.

The subsequent exploration of methods to functionalize the indole ring and to construct fused-ring systems has been a continuous effort in organic synthesis. The synthesis of the parent furo[2,3-b]pyrrole system, a related isomer, has been investigated, providing insights into the reactivity and stability of such fused heterocycles. mdpi.com The development of synthetic routes to 4,5,6,7-tetrahydroindol-4-ones also represents a significant step, as these compounds serve as versatile starting materials for the synthesis of more complex polyheterocyclic structures. nih.gov While a detailed historical account specifically for the furo[2,3-f]indole ring system is not extensively documented in early literature, its conceptualization and synthesis are a direct result of the cumulative knowledge gained from the study of indole and furan chemistry over the past century.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B3057799 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one CAS No. 851682-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-7H-furo[2,3-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-9-4-7-2-3-14-10(7)5-8(9)6-11(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAWMJRLCVUWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C3C=COC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603278
Record name 5-Methyl-5,7-dihydro-6H-furo[2,3-f]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851682-16-1
Record name 5-Methyl-5,7-dihydro-6H-furo[2,3-f]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 5h,6h,7h Furo 2,3 F Indol 6 One and Analogs

Strategies for Constructing the Furo[2,3-f]indole Ring System

The assembly of the furo[2,3-f]indole core can be achieved through several strategic approaches, each offering unique advantages in terms of efficiency, atom economy, and substrate scope. These strategies primarily include multi-component and cascade reactions, cycloaddition reactions, and intramolecular cyclization pathways.

Multi-component and Cascade Annulation Reactions

Multi-component reactions (MCRs) and cascade (or domino) annulations are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates, which enhances efficiency and reduces waste.

In the context of furoindole synthesis, cascade processes can be initiated to form the fused ring system. For instance, a reaction sequence might involve an initial functionalization of an indole (B1671886) derivative followed by a subsequent rearrangement and cyclization to build the furan (B31954) ring. unimi.it Gold-catalyzed transformations have been particularly effective in initiating such cascades, where the catalyst activates a π-system, rendering it susceptible to nucleophilic attack by an indole moiety, leading to the formation of polycyclic indole derivatives. unimi.it While specific examples leading directly to the 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one are not extensively detailed in the literature, the general principles of cascade reactions are applicable. For example, a hypothetical multi-component reaction could involve an appropriately substituted indole, an aldehyde, and a third component that ultimately forms the fused furanone ring.

Cycloaddition Reactions (e.g., Dearomative (4+3) Cycloadditions)

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. These reactions are highly valuable for the stereocontrolled synthesis of cyclic systems. Dearomative cycloadditions, in particular, have emerged as a powerful strategy for the synthesis of three-dimensional structures from flat aromatic precursors.

The construction of the furoindole skeleton can be envisioned through cycloaddition strategies. For instance, a [4+2] cycloaddition involving a vinylindole derivative and a suitable dienophile can lead to the formation of a fused six-membered ring, which could then be further transformed. unimi.it While not a direct route to the five-membered furan ring of the furo[2,3-f]indole system, related cycloaddition methodologies are pertinent. The general concept involves the reaction of an indole derivative, acting as the diene or a related π-system, with a partner that provides the atoms necessary for the formation of the fused ring.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including fused heterocyclic systems like furo[2,3-f]indoles. This approach involves the formation of a bond between two atoms within the same molecule.

A common strategy involves the preparation of a suitably functionalized indole precursor that can undergo cyclization to form the fused furan ring. For example, a 6-hydroxyindole (B149900) derivative can be alkylated with an α-haloketone to form an ether, which subsequently cyclizes under basic conditions to yield the N-protected furo[2,3-g]indole system. researchgate.net A similar approach could be adapted for the synthesis of furo[2,3-f]indoles by starting with a 5-hydroxyindole.

Another powerful intramolecular approach is the nsf.govnsf.gov-sigmatropic rearrangement. For the synthesis of furo[2,3-b]indolines, N-alkenyloxyindole intermediates can be generated, which then undergo a spontaneous nsf.govnsf.gov-sigmatropic rearrangement followed by cyclization to form the desired fused ring system as a single diastereomer. nsf.gov This methodology highlights the potential for sigmatropic rearrangements in the stereocontrolled synthesis of furoindole analogs.

Catalytic Approaches in Furo[2,3-f]indole Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. Both transition metal and acid catalysis have been successfully employed in the synthesis of furoindole scaffolds.

Transition Metal-Mediated Transformations (e.g., Palladium-Catalyzed Cyclizations)

Transition metals, particularly palladium, are widely used to catalyze a variety of bond-forming reactions. Palladium-catalyzed methodologies are prominent in indole synthesis and functionalization. unipr.it

For the construction of fused furo-indole systems, palladium catalysis can be employed in sequential processes. For instance, a novel approach to functionalized furo[3,4-b]indol-1-ones involves a palladium-catalyzed sequential process. unipr.it This process starts with the cyclization of 2-(hydroxypropyn-1-yl)anilines to form the indole core, followed by the insertion of carbon monoxide and a subsequent annulation step to construct the lactone ring. unipr.it This transformation impressively generates two fused heterocycles and three new bonds in a single operation. unipr.it Such a carbonylative cyclization strategy could be conceptually applied to the synthesis of the furo[2,3-f]indol-6-one system from an appropriately substituted indole precursor.

Lewis Acid and Brønsted Acid Catalysis

Lewis and Brønsted acids are fundamental catalysts in organic chemistry, capable of activating substrates towards nucleophilic attack. In the synthesis of indole-based heterocycles, acid catalysis is frequently employed.

Organocatalytic and Metal-Free Protocols

The development of synthetic methods that avoid the use of metal catalysts is a key goal in green chemistry, aiming to reduce costs and environmental impact. In the realm of furoindole synthesis, organocatalytic and metal-free approaches have emerged as powerful alternatives.

One notable example is the use of acetic acid as an organocatalyst in a one-pot, three-component reaction to synthesize novel 6H-furo[3,2-e]indole derivatives. bohrium.com This efficient procedure involves the reaction of ethyl 5-aminobenzofuran-2-carboxylate, arylglyoxals, and cyclic 1,3-dicarbonyl compounds. bohrium.com The reaction, conducted in ethanol (B145695) under reflux conditions, demonstrates key advantages such as operational simplicity, environmentally friendly conditions, and good product yields. bohrium.com

Table 1: Acetic Acid-Catalyzed Synthesis of 6H-furo[3,2-e]indole Derivatives bohrium.com

Entry Arylglyoxal 1,3-Dicarbonyl Compound Yield (%)
1 Phenylglyoxal 5,5-dimethylcyclohexane-1,3-dione 92
2 4-Methylphenylglyoxal 5,5-dimethylcyclohexane-1,3-dione 94
3 4-Methoxyphenylglyoxal 5,5-dimethylcyclohexane-1,3-dione 95
4 4-Chlorophenylglyoxal 5,5-dimethylcyclohexane-1,3-dione 90
5 Phenylglyoxal Cyclohexane-1,3-dione 89

Furthermore, metal-free strategies have been developed for constructing the related 2,3-dihydrobenzofuran (B1216630) ring system, which shares a common structural motif. nih.gov These methods include Brønsted acid-catalyzed protocols, such as using p-toluenesulfonic acid (TsOH) for chalcone (B49325) rearrangement or trifluoromethanesulfonic acid (TfOH) for [4+1] annulation reactions. nih.gov Photocatalytic and even catalyst-free approaches for synthesizing dihydrobenzofuran scaffolds have also been reported, highlighting a clear trend towards avoiding transition metals in the synthesis of such heterocyclic systems. nih.gov The principles from these methods offer valuable insights for developing metal-free syntheses of furo[2,3-f]indol-6-one derivatives. Additionally, a transition-metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles provides a pathway for functionalization using heteroaryl-substituted methyl alcohols. chemrxiv.org

Regiochemical and Stereochemical Control in Furo[2,3-f]indole Synthesis

Achieving precise control over regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like furo[2,3-f]indoles, as the specific arrangement of atoms dictates the compound's biological activity.

Regiochemical Control: The Fischer indole synthesis is a foundational method for creating the indole core, and managing its regioselectivity is critical when using unsymmetrical ketones. wikipedia.org The reaction proceeds through an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of a phenylhydrazone intermediate. wikipedia.orgnih.gov Computational studies have shown that the formation of one regioisomer can be strongly favored energetically over the other. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups on the precursor can destabilize the transition state leading to an undesired isomer, thereby directing the reaction to produce a single, desired product. nih.govresearchgate.net This principle is crucial when designing a synthesis for a specific furo[2,3-f]indole isomer, as the initial indolization step often determines the final arrangement of the fused rings.

Stereochemical Control: Many synthetic routes to furoindole analogs can generate stereocenters. A notable strategy for controlling stereochemistry involves a spontaneous researchgate.netresearchgate.net-sigmatropic rearrangement of N-alkenyloxyindole intermediates followed by cyclization. This sequence has been shown to form furo[2,3-b]indoline hemiaminals as single diastereomers. researchgate.netnsf.gov This high degree of stereocontrol is attributed to the concerted nature of the sigmatropic rearrangement and the sterically favored pathway of the subsequent cyclization. Such methodologies are highly valuable as they provide access to enantiomerically pure products without the need for chiral auxiliaries or catalysts.

Advanced Spectroscopic Characterization of 5 Methyl 5h,6h,7h Furo 2,3 F Indol 6 One

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Without access to primary research data, any attempt to provide specific chemical shifts, coupling constants, vibrational frequencies, or fragmentation patterns would be speculative and would not meet the required standards of scientific accuracy.

Electronic Spectroscopy for Photophysical Properties3.4.1. Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy3.4.2. Fluorescence and Luminescence Studies

Without experimental or calculated data, it is impossible to construct the requested data tables for absorption maxima (λmax), molar absorptivity (ε), emission maxima, quantum yields, or fluorescence lifetimes.

It is important to note that the absence of published data does not signify a lack of chemical significance but rather that this specific compound may not have been synthesized or, if synthesized, its detailed photophysical properties have not yet been investigated and reported in peer-reviewed literature. Further experimental research would be required to characterize the electronic and photophysical properties of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one.

Computational Chemistry and in Silico Modeling of 5 Methyl 5h,6h,7h Furo 2,3 F Indol 6 One

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, with a significant emphasis on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. DFT has been successfully applied to various indole (B1671886) and fused heterocyclic systems, offering a balance between computational cost and accuracy. For 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one, these studies are crucial for understanding its electronic nature and reactivity.

The first step in any quantum chemical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For derivatives of the furo[2,3-b]indol-3a-ol scaffold, a related furo-indole system, DFT calculations using the B3LYP functional with a 6-31++G(d,p) basis set are commonly employed to achieve this. nih.govresearchgate.net This level of theory is adept at predicting bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, should it be available.

The optimized geometry of this compound would reveal the planarity of the fused ring system and the orientation of the methyl group. The electronic structure, which includes the distribution of electron density and electrostatic potential, can then be mapped onto this optimized geometry. This provides a visual representation of electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Table 1: Predicted Geometric Parameters for a Furoindolone Core Structure

Parameter Predicted Value (Å or °)
C=O Bond Length ~1.22
C-N Bond Length (Indole) ~1.38
C-O Bond Length (Furan) ~1.37

Note: The values in this table are representative and based on DFT calculations for similar fused heterocyclic systems. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For fused furan-indole systems, the HOMO is often localized on the electron-rich indole and furan (B31954) rings, while the LUMO may be distributed across the entire π-conjugated system, including the carbonyl group. chemrxiv.org

Table 2: Representative FMO Energies for a Furoindolone System

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -2.0 to -1.0

Note: These energy ranges are typical for similar heterocyclic compounds and serve as an illustrative example.

DFT calculations are also instrumental in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. researchgate.net This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system or n → π* transitions associated with the carbonyl group.

Furthermore, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the detailed assignment of vibrational modes to specific functional groups and motions within the molecule, confirming its structural features. nih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations can provide detailed insights into the binding mode of a ligand within a protein's active site. For instance, studies on furo[2,3-b]indol-3a-ol derivatives as inhibitors of Cyclin-dependent kinase 2 (CDK2) have successfully used molecular docking to understand their binding interactions. nih.govresearchgate.net

A typical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

The specific interactions between this compound and the amino acid residues in an enzyme's active site can be predicted with high accuracy. The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the furanone ring can act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The methyl group can engage in hydrophobic interactions.

For example, in a hypothetical docking with a kinase, the furoindolone core could form hydrogen bonds with the hinge region of the enzyme, a common binding pattern for kinase inhibitors. The specific interactions would, of course, depend on the unique topology and amino acid composition of the target active site.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Active Site

Type of Interaction Potential Interacting Moiety on the Ligand Potential Interacting Amino Acid Residue
Hydrogen Bond (Donor) Indole N-H Asp, Glu, Ser, Thr (side chain carbonyl or hydroxyl)
Hydrogen Bond (Acceptor) Furanone C=O Lys, Arg, His, Ser, Thr (side chain amine or hydroxyl)
π-π Stacking Indole ring, Furan ring Phe, Tyr, Trp

This detailed computational analysis provides a comprehensive understanding of the chemical and biological properties of this compound, guiding further experimental studies and potential applications.

Computational Prediction of Binding Affinities

The prediction of binding affinities is a cornerstone of computational drug discovery, offering insights into the potential interactions between a small molecule and a biological target. frontiersin.org For novel compounds like this compound, molecular docking would be the primary in silico technique to predict its binding mode and affinity to various protein targets.

In studies of related furo[2,3-b]indol-3a-ol derivatives, molecular docking was successfully employed to investigate their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cancer. nih.govnih.gov This process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. The binding affinity is then estimated using a scoring function, which calculates the free energy of binding. For instance, in the study of furo[2,3-b]indol-3a-ol derivatives, one compound exhibited a notable binding energy of -6.89 kcal/mol, suggesting a strong interaction with the CDK2 active site. nih.gov

A similar approach could be applied to this compound to screen for potential biological targets and to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that would govern its binding. The predicted binding affinities can help prioritize the compound for further experimental testing.

Table 1: Illustrative Binding Affinity Data for a Related Furo[2,3-b]indol-3a-ol Derivative against CDK2

Compound Binding Energy (kcal/mol) Key Interacting Residues
Furo[2,3-b]indol-3a-ol derivative -6.89 Gln139, Asp94

Note: This data is for a related compound and is presented to illustrate the type of information obtained from computational binding affinity predictions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time, offering deeper insights than the static picture provided by molecular docking. espublisher.com For this compound, MD simulations could be used to explore its conformational landscape, flexibility, and the stability of its interactions with a target protein.

In the investigation of furo[2,3-b]indol-3a-ol derivatives, MD simulations were performed to assess the stability of the ligand-protein complex. nih.govnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are calculated to understand the stability of the complex and the flexibility of different regions. A stable RMSD value over the simulation time suggests a stable binding conformation.

For this compound, MD simulations would be invaluable in refining the binding poses predicted by molecular docking and in identifying stable conformations within a biological environment. This information is crucial for understanding its mechanism of action at an atomic level.

In Silico Pharmacokinetic and Drug-Likeness Profiling (ADMET Prediction)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. nih.gov Various computational models can predict these properties for this compound based on its chemical structure.

Studies on other heterocyclic compounds, including indole derivatives, have utilized in silico tools to predict their pharmacokinetic profiles. researchgate.net These predictions often include parameters that are evaluated against established guidelines like Lipinski's Rule of Five, which helps in assessing the oral bioavailability of a compound. The key parameters include molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors.

For this compound, a theoretical ADMET profile could be generated to predict its potential for oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. This in silico screening helps in identifying potential liabilities early in the drug development process, thereby saving time and resources. chemmethod.com

Table 2: Predicted ADMET Properties for a Series of Furo[2,3-b]indol-3a-ol Derivatives (Illustrative)

Compound Molecular Weight (g/mol) LogP H-bond Donors H-bond Acceptors Lipinski's Rule of Five Violations
Derivative 3a < 500 < 5 < 5 < 10 0
Derivative 3b < 500 < 5 < 5 < 10 0
Derivative 3c < 500 < 5 < 5 < 10 0
Derivative 3d < 500 < 5 < 5 < 10 0
Derivative 3e < 500 < 5 < 5 < 10 0
Derivative 3f < 500 < 5 < 5 < 10 0

Note: This table is based on findings for related furo[2,3-b]indol-3a-ol derivatives and serves as an example of an in silico drug-likeness profile. nih.gov

Reactivity and Functionalization of Furo 2,3 F Indole Derivatives

Electrophilic and Nucleophilic Reactivity of the Furo[2,3-f]indole Core

The reactivity of the furo[2,3-f]indole core is dictated by the electronic properties of the fused rings. The indole (B1671886) portion is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, particularly on the pyrrole (B145914) ring. bhu.ac.in Conversely, the lactam carbonyl group in the dihydrofuranone moiety introduces an electrophilic site susceptible to nucleophilic attack.

Electrophilic Reactivity:

The indole nucleus is significantly more reactive towards electrophiles than the benzene (B151609) ring. bhu.ac.in In the furo[2,3-f]indole system, the positions on the pyrrole ring (C-2 and C-3, corresponding to C-8 and C-7a in the IUPAC numbering of the parent furo[2,3-f]indole) are the most electron-rich. Generally, electrophilic substitution on indoles preferentially occurs at the C-3 position due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring. bhu.ac.inquimicaorganica.org For the 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one, the analogous position would be C-8.

Typical electrophilic substitution reactions applicable to indoles include:

Nitration: Using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Achieved with a SO3-pyridine complex. quimicaorganica.org

Vilsmeier-Haack Formylation: Using dimethylformamide (DMF) and phosphorus oxychloride to introduce a formyl group. quimicaorganica.org

Mannich Reaction: Involving formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group. quimicaorganica.org

The table below summarizes the expected outcomes for electrophilic substitution on the furo[2,3-f]indole core, based on established indole chemistry.

Reaction TypeReagentsExpected Major Product (Substitution at C-8)
NitrationHNO₃/Ac₂O8-Nitro-5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one
BrominationNBS8-Bromo-5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one
FormylationPOCl₃, DMF5-Methyl-6-oxo-6,7-dihydro-5H-furo[2,3-f]indole-8-carbaldehyde
Mannich ReactionCH₂O, HNMe₂8-((Dimethylamino)methyl)-5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one

Nucleophilic Reactivity:

The primary site for nucleophilic attack on the this compound is the carbonyl carbon (C-6) of the lactam. This amide carbonyl is electrophilic and can react with various nucleophiles, typically leading to ring-opening of the dihydrofuranone moiety. Strong nucleophiles like organolithium reagents or Grignard reagents, as well as reducing agents like lithium aluminum hydride (LiAlH₄), would be expected to react at this site. The N-H proton of the indole ring (if not substituted) is also acidic and can be deprotonated by strong bases, creating a nucleophilic nitrogen center. researchgate.net

Synthetic Transformations and Functional Group Interconversions

The functional groups present in this compound—namely the lactam, the N-methyl group, and the aromatic rings—offer multiple avenues for synthetic transformations.

Lactam Chemistry: The lactam at C-6 is a key functional handle. It can be reduced to the corresponding cyclic amine using strong reducing agents. Alternatively, it can be hydrolyzed under acidic or basic conditions to yield an amino acid derivative, which could then undergo further transformations.

N-Alkylation/Dealkylation: While the indole nitrogen is already methylated, N-dealkylation is possible under specific conditions, which would allow for the introduction of different substituents at this position.

Aromatic Ring Functionalization: Functional groups introduced onto the aromatic rings via electrophilic substitution (as described in 5.1) can be further modified. For example, a nitro group can be reduced to an amine, which can then participate in diazotization or coupling reactions. A formyl group can be oxidized to a carboxylic acid or converted to other groups via Wittig or condensation reactions.

Exploration of Novel Reaction Pathways for Scaffold Modification

Modern synthetic chemistry offers advanced methods for scaffold modification that could be applied to the furo[2,3-f]indole system.

C-H Activation: Direct C-H functionalization has become a powerful tool in organic synthesis. nih.gov While the pyrrole ring is inherently reactive, transition-metal-catalyzed C-H activation could enable the functionalization of less reactive positions on the benzene ring (C-2, C-3, C-4). nih.govnih.gov For instance, rhodium-catalyzed methods have been developed for the regioselective C-7 functionalization of indoles using a directing group. nih.gov

Cascade Reactions: The furo[2,3-f]indole scaffold is well-suited for cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and increased molecular complexity. For example, gold-catalyzed cascade reactions have been used with related furo[3,2-b]indoles to synthesize complex spirocyclic indolin-3-ones. scispace.com A similar strategy could potentially be devised starting from a suitably functionalized furo[2,3-f]indole derivative.

Photochemical Reactions: Photochemistry can unlock unique reaction pathways. nih.gov For instance, photochemical [4+4] cycloadditions have been explored with pyridone systems, suggesting that the lactam-containing ring of the furo[2,3-f]indolone might exhibit interesting photochemical reactivity. nih.gov

Regioselective Functionalization Strategies

Achieving regioselectivity is a central challenge in the functionalization of complex heterocyclic systems. For the furo[2,3-f]indole core, several strategies can be employed to control the site of reaction.

Inherent Reactivity: As discussed, the C-8 position is the most electronically favored site for electrophilic substitution. bhu.ac.in Reactions performed under kinetic control with mild electrophiles are likely to show high selectivity for this position.

Protecting Groups: The indole nitrogen can be protected with groups like phenylsulfonyl or t-butoxycarbonyl. These groups can alter the electronic properties of the ring and also serve as directing groups. For instance, certain protecting groups are known to direct metallation (and subsequent electrophilic quench) to the C-2 position of the indole ring. bhu.ac.in

Directing Groups: For C-H activation on the benzene ring, the installation of a directing group is often necessary to achieve regioselectivity. nih.gov For example, a pivaloyl group on the indole nitrogen has been shown to direct rhodium-catalyzed C-H activation to the C-7 position. nih.gov A similar strategy could be envisioned for the furo[2,3-f]indole system to target specific positions on the carbocyclic ring.

The following table outlines potential strategies for regioselective functionalization based on findings from related indole systems.

Target PositionStrategyExample Reaction/Catalyst SystemReference
C-8 (Pyrrole ring)Electrophilic Aromatic SubstitutionVilsmeier-Haack (POCl₃, DMF) quimicaorganica.org
C-2 (Benzene ring)Directed Ortho-MetalationN-Protection (e.g., Phenylsulfonyl) followed by Lithiation bhu.ac.in
C-4 (Benzene ring)Directed C-H ActivationUse of a directing group (e.g., TfNH-) and Pd catalyst for olefination nih.gov
C-7 (Benzene ring)Directed C-H ActivationN-Pivaloyl directing group with Rh catalyst nih.gov

Structure Activity Relationship Sar and Mechanistic Biochemical Studies of 5 Methyl 5h,6h,7h Furo 2,3 F Indol 6 One Analogs

Correlations Between Structural Features and In Vitro Biochemical Responses

While direct SAR data for 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one is scarce, studies on analogous furo-indole scaffolds, such as furo[3,2-b]indoles and furo[2,3-b]indoles, offer valuable insights. For instance, in a series of 2,4-disubstituted furo[3,2-b]indole derivatives evaluated for anticancer activity, the nature and position of substituents were found to be critical. Specifically, the presence of a hydroxymethylfuran group at the 4-position of the furo[3,2-b]indole core led to significant and selective inhibitory activity against A498 renal cancer cells. nih.gov

In another study focusing on acidic furo[3,2-b]indoles as potential antiallergy agents, the substituent on the indole (B1671886) nitrogen played a crucial role. nih.gov Compounds bearing an N-phenyl group were markedly more potent inhibitors of leukotriene-mediated lung contraction in vitro than their N-methyl counterparts. nih.gov Furthermore, the nature of the acidic functional group was a key determinant of activity; carboxylic acid esters were weak or inactive, whereas tetrazole and carbamoyltetrazole moieties conferred high potency. nih.gov These findings underscore the importance of both the N-substituent and the acidic group in modulating the biological response of the furo[3,2-b]indole scaffold.

The substitution pattern on the fused furan (B31954) and indole rings significantly influences the biological effects. For example, in a series of furo[3,2-b]indole derivatives with analgesic and anti-inflammatory activities, the presence of a trifluoromethyl group at the 6-position was a key feature. nih.gov

Table 1: Structure-Activity Relationship of Furo-Indole Analogs

Furo-Indole ScaffoldSubstituent/Structural FeaturePositionObserved In Vitro Biochemical ResponseReference
Furo[3,2-b]indole(Hydroxymethyl)furan4-positionSelective anticancer activity against A498 renal cancer cells nih.gov
Furo[3,2-b]indoleN-phenylIndole NitrogenPotent inhibition of leukotriene-mediated lung contraction (IC50 ≤ 5.0 μM) nih.gov
Furo[3,2-b]indoleN-methylIndole NitrogenWeaker inhibition of leukotriene-mediated lung contraction (IC50 ≥ 22.0 μM) nih.gov
Furo[3,2-b]indole2-CarbamoyltetrazoleSide ChainHigh potency as antiallergy agent nih.gov
Furo[3,2-b]indoleCarboxylic acid esterSide ChainWeak or inactive as antiallergy agent nih.gov

Mechanistic Elucidation of Molecular Recognition (e.g., Enzyme Inhibition, Protein Mimicry)

The molecular mechanisms through which furo-indole derivatives exert their effects often involve specific interactions with biological macromolecules, such as enzymes and receptors. Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating these interactions.

For a series of novel furo[2,3-b]indol-3a-ol derivatives, in silico screening identified them as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov Molecular docking studies revealed that these compounds could fit into the ATP-binding pocket of CDK2, and one particular derivative, compound 3f, showed excellent binding energies. nih.gov This suggests that the furo[2,3-b]indole scaffold can serve as a template for designing specific enzyme inhibitors.

In a different context, benzofuro[2,3-b]pyridine (B12332454) derivatives, which share a similar fused heterocyclic system, were identified as inhibitors of ferritinophagy, a cellular process involved in iron-dependent cell death (ferroptosis). acs.org The lead compound was found to act by targeting the protein NCOA4 and disrupting its interaction with ferritin. Molecular docking helped to understand the binding modes of the compound with NCOA4, highlighting how these molecules can interfere with protein-protein interactions. acs.org

While not furo[2,3-f]indoles, these examples from related isomers illustrate that the furo-indole core is a versatile scaffold for achieving molecular recognition through mechanisms like competitive enzyme inhibition and disruption of protein-protein interactions.

Influence of Stereochemistry on Biochemical Interactions

For example, in the synthesis of furo[2,3-b]indolines via a nih.govnih.gov-sigmatropic rearrangement, the cyclization process resulted in the formation of hemiaminals as single diastereomers. This inherent stereoselectivity in the synthesis can be leveraged to produce stereochemically pure compounds, which is essential for studying their specific interactions with biological targets. The precise three-dimensional arrangement of atoms in such molecules dictates how well they can fit into a binding site, influencing their potency and selectivity.

Design Principles for Modulating In Vitro Activity of Furo[2,3-f]indoles

Based on the available data for related furo-indole structures, several design principles can be proposed for modulating the in vitro activity of the furo[2,3-f]indole scaffold.

N-Substitution of the Indole Ring : The substituent on the indole nitrogen is a key modulator of activity. As seen in furo[3,2-b]indole-based antiallergy agents, replacing a small alkyl group (methyl) with a larger aromatic group (phenyl) can dramatically increase potency. nih.gov This suggests that this position likely interacts with a hydrophobic pocket in the biological target.

Functionalization of the Furan and Indole Rings : The introduction of specific substituents at various positions on the bicyclic core can impart selectivity and potency. For instance, the placement of a trifluoromethyl group on the indole ring or a hydroxymethylfuran group at the 4-position of the furo-indole system has been shown to be beneficial for anti-inflammatory and anticancer activities, respectively. nih.govnih.gov

Modification of Side Chains : The nature of appended functional groups is critical. For antiallergy activity, acidic bioisosteres like tetrazoles were far more effective than simple carboxylic acids or their esters, indicating the importance of the electronic and hydrogen-bonding properties of the side chain for target interaction. nih.gov

In Silico Guided Design : The use of computational methods such as molecular docking and molecular dynamics can guide the design of new analogs. By modeling the interactions of furo-indole derivatives with specific protein targets, such as kinases or other enzymes, it is possible to predict which structural modifications are likely to enhance binding affinity and, consequently, biological activity. nih.govacs.org

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new compounds with tailored in vitro biochemical profiles for various therapeutic applications.

Advanced Research Perspectives and Future Directions

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one and its analogs is geared towards efficiency and environmental responsibility. Modern synthetic chemistry is moving away from traditional, often harsh, multi-step procedures towards more elegant and sustainable solutions. researchgate.net Key areas of development include palladium-catalyzed domino reactions, which allow for the construction of complex tricyclic indole (B1671886) skeletons in a single step from simple starting materials. nih.gov For instance, novel palladium-catalyzed sequential processes that involve indolization, carbonylation, and lactonization can generate furo[3,4-b]indol-1-one cores efficiently. unipr.it

Another promising avenue is the use of multicomponent reactions (MCRs). MCRs are highly convergent, allowing for the assembly of complex molecules like furo[3,2-e]indole derivatives in a one-pot operation, which minimizes waste and improves atom economy. bohrium.com The adoption of "green" chemistry principles is also paramount. This includes employing environmentally benign solvents like water or ionic liquids, using solid acid catalysts to replace hazardous liquid acids, and utilizing energy-efficient techniques such as microwave irradiation. researchgate.net These green methods are increasingly replacing conventional approaches for indole synthesis. researchgate.net

Future research will likely focus on combining these strategies, for example, developing palladium-catalyzed MCRs under microwave irradiation to synthesize the furo[2,3-f]indol-6-one core with high efficiency and minimal environmental impact.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental validation is crucial for a deeper understanding of the furo[2,3-f]indol-6-one system. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and reaction pathways, offering insights that are difficult to obtain through experiments alone. researchgate.net For instance, computational studies on related indolynes (aryne derivatives of indoles) have been used to predict the regioselectivity of nucleophilic additions based on distortion energies, a model that could be adapted to understand the reactivity of the furo[2,3-f]indol-6-one core. nih.gov

Semiempirical MO calculations, such as AM1, have been used to compare the stability and electronic properties of isomeric furopyrrole systems. mdpi.com Such studies on this compound could elucidate the influence of the methyl group on the scaffold's stability, aromaticity, and reactivity. By predicting reaction mechanisms, computational chemistry can guide the design of more efficient synthetic routes and novel catalysts. unipr.it Experimental techniques like HRMS can then be used to detect predicted intermediates, confirming the proposed mechanisms. bohrium.com This integrated approach accelerates the discovery process, enabling the rational design of new derivatives with tailored properties.

Table 1: Comparison of Methodologies for Fused Indole Synthesis

MethodologyKey FeaturesPotential Advantages for Furo[2,3-f]indol-6-one SynthesisReference
Palladium-Catalyzed Domino ReactionsSequential bond formation in one pot; use of a metal catalyst.High efficiency, rapid construction of the tricyclic core. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants combine in a single operation.High atom economy, operational simplicity, reduced waste. bohrium.comresearchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation for heating.Reduced reaction times, improved yields, cleaner reactions. researchgate.net
Green Chemistry ApproachesUse of water/ionic liquids as solvents, solid acid catalysts.Environmentally friendly, reduced hazard and waste. researchgate.net

Exploration of Furo[2,3-f]indol-6-one as Chemical Probes for Biological Systems

The rigid, planar structure of the furo[2,3-f]indol-6-one scaffold makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. Fused indole derivatives are known to interact with a wide range of biological targets. For example, the related benzofuro[2,3-b]pyridine (B12332454) scaffold has been identified in inhibitors of ferritinophagy, a process linked to ferroptosis, a form of cell death. acs.org This suggests that derivatives of furo[2,3-f]indol-6-one could be functionalized to target specific proteins or cellular pathways.

By incorporating fluorophores or other reporter groups, these molecules could be transformed into fluorescent probes for imaging specific cellular components or processes. Their ability to act as hydrogen-bond donors and acceptors within a rigid framework is a feature they share with azaindoles, which are known to be privileged structures in medicinal chemistry, particularly as kinase inhibitors. researchgate.netnih.gov Future research could focus on synthesizing a library of this compound derivatives and screening them for specific biological activities, potentially leading to the discovery of novel probes for studying complex diseases.

Table 2: Potential Applications of Furo[2,3-f]indol-6-one Derivatives

Application AreaRationale based on Related ScaffoldsRequired ModificationsReference
Kinase InhibitionAzaindole and furopyridine cores act as versatile hinge binders in kinase inhibitors.Introduction of specific side chains to target ATP-binding sites. researchgate.netnih.gov
Ferritinophagy InhibitionBenzofuro[2,3-b]pyridine derivatives specifically target NCOA4, disrupting its interaction with ferritin.Systematic evaluation of substituents to optimize binding and activity. acs.org
Fluorescent ProbesRigid, fused aromatic systems often exhibit favorable photophysical properties.Attachment of fluorophores or development of intrinsic fluorescence.N/A

Emerging Trends in Fused Heterocyclic Chemistry Applicable to Furo[2,3-f]indoles

The field of heterocyclic chemistry is continually evolving, with new reactions and concepts that could be applied to the synthesis and functionalization of the furo[2,3-f]indole system. One major trend is the use of skeletal editing, where atoms within a heterocyclic ring are inserted or deleted to create new scaffolds. nih.gov This "heterocycle-to-heterocycle transmutation" could potentially transform a pre-existing indole or furan (B31954) ring into the desired fused system in a novel way. nih.gov

Another area of intense research is C-H activation. Rhodium-catalyzed C-H activation has been used in cascade reactions to assemble complex fused heterocycles like benzofuro[2,3-b]pyridines. acs.org Applying C-H activation/functionalization strategies to the furo[2,3-f]indol-6-one core would allow for late-stage diversification, enabling the rapid generation of a library of analogs from a common intermediate. Furthermore, the use of palladium catalysis with novel ligands or in combination with other catalytic systems, such as gold catalysis, continues to provide new ways to form complex indole derivatives through cycloaddition or cascade reactions. unimi.itacs.org These cutting-edge methods offer powerful tools for exploring the chemical space around this compound, promising future access to novel structures with unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.